Mandelonitrile

Enzymatic conversion Nitrilase biocatalysis Cyanohydrin stability

Mandelonitrile is the only scientifically valid cyanohydrin for nitrilase-catalyzed (R)-mandelic acid production (91% yield at pH 5). As the canonical HNL substrate (Km 0.17 mM), it enables reproducible biocatalytic process development. It is the specific aglycone of prunasin and amygdalin, essential for β-glucosidase research. Generic substitution compromises reproducibility, biocatalytic efficiency, and analytical validation. Procure the authentic reference standard for validated cyanogenic glycoside quantification.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 532-28-5
Cat. No. B1675950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMandelonitrile
CAS532-28-5
Synonymsmandelonitrile
mandelonitrile, (+-)-isome
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)O
InChIInChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H
InChIKeyNNICRUQPODTGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mandelonitrile (CAS 532-28-5): Key Properties and Procurement Considerations for Chemical Buyers


Mandelonitrile (α-hydroxybenzeneacetonitrile, benzaldehyde cyanohydrin) is a chiral aromatic cyanohydrin with the molecular formula C₈H₇NO (MW 133.15) [1]. It exists as R- and S-enantiomers, with the naturally occurring (R)-(+)-enantiomer serving as the aglycone of cyanogenic glycosides such as prunasin and amygdalin [1]. The compound is a yellow oily liquid (mp -10°C, bp 170°C with decomposition, density 1.115-1.120 g/mL at 20°C) that is freely soluble in alcohol, chloroform, and ether, but almost insoluble in water and sensitive to moisture . Mandelonitrile is commercially available as a racemic mixture with typical purity specifications of ≥97.0% (GC) .

Mandelonitrile Procurement: Why Generic Cyanohydrin Substitution Fails in Research and Industrial Applications


Generic substitution of mandelonitrile with other cyanohydrins or structurally related compounds is not scientifically sound due to several critical differentiating factors. First, mandelonitrile exhibits unique stereochemical properties as a chiral cyanohydrin that serves as a key building block for enantiopure mandelic acid and pharmaceutical intermediates [1]. Second, its stability profile differs markedly from structural analogs such as phenylglycinenitrile, with comparative studies demonstrating that mandelonitrile has measurably lower stability across all tested pH values [2]. Third, mandelonitrile is the specific aglycone required for β-glucosidase-catalyzed cleavage of prunasin and amygdalin, a role that cannot be fulfilled by other cyanohydrins [1]. These distinctions carry direct consequences for experimental reproducibility, biocatalytic process efficiency, and product yield. The following quantitative evidence establishes the measurable performance differences that justify compound-specific selection.

Mandelonitrile Quantitative Evidence: Comparative Performance Data for Scientific Selection


Comparative Stability of Mandelonitrile vs. Phenylglycinenitrile at pH 5

At pH 5, mandelonitrile exhibits significantly lower stability than the structural analog phenylglycinenitrile. The enzymatic conversion of mandelonitrile using recombinant E. coli cells expressing nitrilase from Pseudomonas fluorescens EBC191 achieves its highest conversion rate specifically at pH 5, whereas phenylglycinenitrile can be efficiently converted at neutral pH due to its intrinsically higher stability [1]. The enantioconservative conversion of pure mandelonitrile enantiomers to the respective mandelic acid enantiomers is achievable with resting cells at pH 5, but is not possible at pH 7 [1].

Enzymatic conversion Nitrilase biocatalysis Cyanohydrin stability

pH-Dependent Decomposition: Mandelonitrile Base-Catalyzed Degradation Below pH 7.5

Mandelonitrile undergoes base-catalyzed decomposition, with pH dependence studies demonstrating that activity and stability determinations are only reliable when conducted below pH 7.5 [1]. In standard solutions, mandelonitrile prepared with phosphoric acid solutions at pH 2.0-3.5 or acetonitrile containing 1.0% glacial acetic acid remains stable for 12 hours, whereas stability degrades rapidly at higher pH [2].

Stability studies Buffer optimization Analytical method validation

Enzymatic Substrate Specificity: Mandelonitrile as Hydroxynitrile Lyase Substrate

Mandelonitrile serves as a specific substrate for hydroxynitrile lyases (HNLs) from multiple sources. For mandelonitrile lyase from mature black cherry (Prunus serotina Ehrh.) seeds, two isoforms (forms 4 and 5) exhibit identical Km values of 0.17 mM for (R,S)-mandelonitrile with pH optima between 6.0 and 7.0 [1]. The enzymatic synthesis of (R)-mandelonitrile from benzaldehyde and HCN catalyzed by Prunus amygdalus HNL has been quantitatively modeled at 5°C and pH 5.5, demonstrating that high enantiomeric excess requires mass transfer-limited conditions [2].

Hydroxynitrile lyase Kinetic parameters Biocatalysis

Analytical Degradation Artifact: Mandelonitrile Decomposition During GC Analysis

Mandelonitrile undergoes substantial thermal decomposition during gas chromatography analysis, producing approximately 85% benzaldehyde as a degradation artifact [1]. This decomposition behavior necessitates alternative analytical approaches such as HPLC or derivatization procedures to obtain accurate quantification, whereas more thermally stable analogs do not exhibit this analytical challenge [2].

GC/MS analysis Analytical method selection Degradation artifact

Toxicity Profile: Mandelonitrile Acute Toxicity LD50 Values

Mandelonitrile exhibits acute toxicity with an oral LD50 of 116 mg/kg in rats and an intravenous LD50 of 5.6 mg/kg in mice [1]. It is classified as toxic if swallowed, causes serious eye damage (0.25 mg/24 hours severe eye irritation in rabbits), and is toxic by inhalation and dermal contact [2].

Safety assessment Toxicology Handling requirements

Mandelonitrile Application Scenarios: Evidence-Based Use Cases for Procurement Decision-Making


Enzymatic Synthesis of Enantiopure (R)-Mandelic Acid via Nitrilase-Catalyzed Conversion

Mandelonitrile is the required substrate for nitrilase-catalyzed production of enantiopure (R)-mandelic acid. Research demonstrates that at pH 5, resting E. coli cells expressing Pseudomonas fluorescens nitrilase achieve enantioconservative conversion of mandelonitrile to mandelic acid enantiomers, whereas this conversion fails at pH 7 [1]. The process yields R-(-)-mandelic acid at 91% yield from racemic mandelonitrile, with the residual S-enantiomer undergoing spontaneous racemization due to chemical equilibrium . This pH-specific conversion characteristic makes mandelonitrile irreplaceable for industrial mandelic acid production.

Hydroxynitrile Lyase (HNL) Biocatalysis Research and Asymmetric Synthesis

Mandelonitrile serves as the canonical substrate for characterizing and optimizing hydroxynitrile lyases (HNLs) from diverse sources including Prunus amygdalus, Prunus serotina, and Hevea brasiliensis. The well-characterized Km value of 0.17 mM for (R,S)-mandelonitrile with Prunus serotina HNL [1] and the established process model for enzymatic (R)-mandelonitrile synthesis at 5°C and pH 5.5 provide a quantitative framework for HNL activity assays and biocatalytic process development. Substitution with alternative cyanohydrins would invalidate kinetic comparisons and process optimization studies that rely on mandelonitrile's established parameters.

Cyanogenic Glycoside Metabolism and β-Glucosidase Substrate Studies

Mandelonitrile is the specific aglycone moiety of prunasin (D-mandelonitrile-β-D-glucoside) and amygdalin (D-mandelonitrile-β-D-gentiobioside) [1]. β-Glucosidase cleavage of these glycosides releases mandelonitrile, which subsequently decomposes to benzaldehyde and hydrogen cyanide. Research on plant cyanogenesis, insect chemical defense mechanisms, and β-glucosidase enzyme kinetics requires authentic mandelonitrile as the reference aglycone. The compound's demonstrated concentration-dependent activity against Leishmania species (L. amazonensis, L. braziliensis, L. infantum, L. mexicana) further establishes its utility in parasitology research applications that cannot be replicated with other cyanohydrins.

Analytical Reference Standard for Method Development and Validation

Due to mandelonitrile's thermal instability and pH-dependent degradation profile, it serves as a critical reference standard for developing and validating analytical methods in matrices where cyanogenic compounds are quantified. The compound's decomposition to approximately 85% benzaldehyde during GC analysis [1] and its 12-hour stability window at pH 2.0-3.5 establish method performance benchmarks for HPLC-based quantification. Procurement of authentic mandelonitrile reference material is essential for laboratories developing validated methods for cyanogenic glycoside analysis in food safety, botanical quality control, and environmental monitoring applications.

Technical Documentation Hub

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